ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-N-methylglycinate
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Description
This compound is a complex organic molecule that contains a piperidine ring. Piperidines are six-membered heterocycles with one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives is an important task of modern organic chemistry . There are many methods for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives can have a wide range of properties depending on their specific structures .Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[[3-(1-acetylpiperidin-4-yl)oxy-4-methoxybenzoyl]-methylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-5-27-19(24)13-21(3)20(25)15-6-7-17(26-4)18(12-15)28-16-8-10-22(11-9-16)14(2)23/h6-7,12,16H,5,8-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYBJFJXXDXKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)C1=CC(=C(C=C1)OC)OC2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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